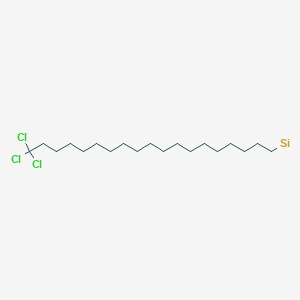
CID 78061060
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(19,19,19-Trichlorononadecyl)silane is an organosilicon compound characterized by the presence of a long nonadecyl chain with three chlorine atoms attached to the silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (19,19,19-Trichlorononadecyl)silane typically involves the reaction of nonadecylsilane with chlorine gas under controlled conditions. The reaction is carried out in a chlorination reactor where nonadecylsilane is exposed to chlorine gas at elevated temperatures, leading to the substitution of hydrogen atoms with chlorine atoms on the silicon atom.
Industrial Production Methods
In industrial settings, the production of (19,19,19-Trichlorononadecyl)silane is often achieved through a continuous flow process. This involves the use of a chlorination reactor where nonadecylsilane is continuously fed and reacted with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting (19,19,19-Trichlorononadecyl)silane is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(19,19,19-Trichlorononadecyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with fewer chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with fewer chlorine atoms.
Substitution: Alkoxy or amino-substituted silanes.
Scientific Research Applications
(19,19,19-Trichlorononadecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of (19,19,19-Trichlorononadecyl)silane involves the formation of strong covalent bonds with various substrates. The chlorine atoms on the silicon atom can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This results in the modification of surface properties, enhancing adhesion, hydrophobicity, and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A simpler silane with three chlorine atoms attached to a silicon atom.
Octyltrichlorosilane: A silane with an octyl chain and three chlorine atoms.
Vinyltrichlorosilane: A silane with a vinyl group and three chlorine atoms.
Uniqueness
(19,19,19-Trichlorononadecyl)silane is unique due to its long nonadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where long-chain silanes are required for improved performance.
Properties
Molecular Formula |
C19H36Cl3Si |
|---|---|
Molecular Weight |
398.9 g/mol |
InChI |
InChI=1S/C19H36Cl3Si/c20-19(21,22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-23/h1-18H2 |
InChI Key |
KCQNLFPXYGZTIU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC[Si])CCCCCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


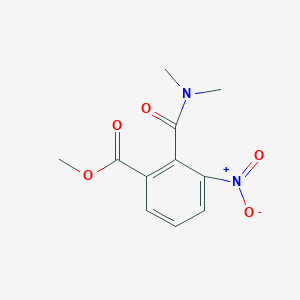
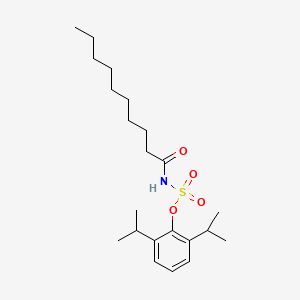
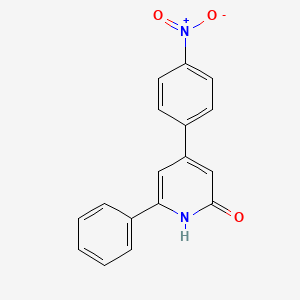
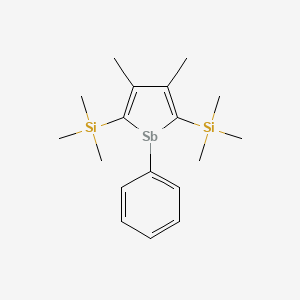
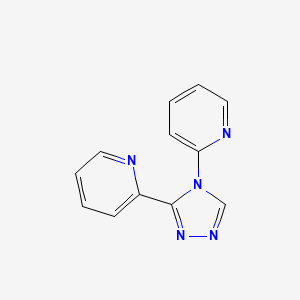
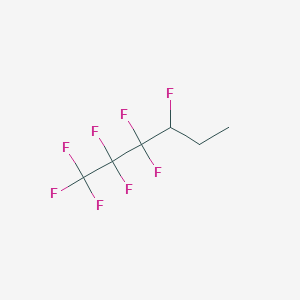
![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
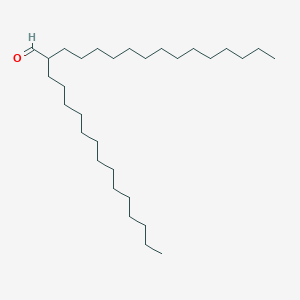
![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
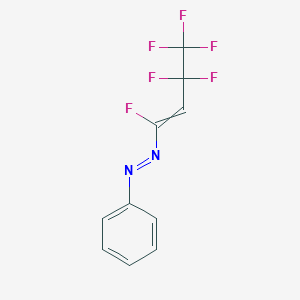
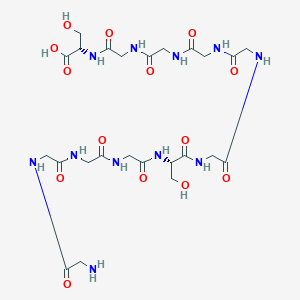
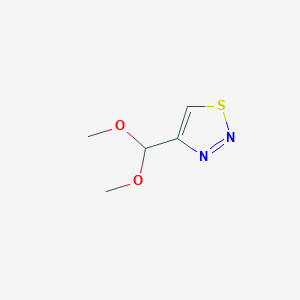
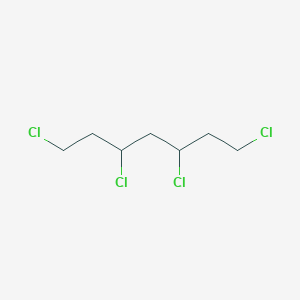
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
